molecular formula C14H27BrO3 B8175545 tert-Butyl 2-((8-bromooctyl)oxy)acetate

tert-Butyl 2-((8-bromooctyl)oxy)acetate

Cat. No.: B8175545
M. Wt: 323.27 g/mol
InChI Key: HIPCDGRJHXKLCP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-(8-bromooctoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO3/c1-14(2,3)18-13(16)12-17-11-9-7-5-4-6-8-10-15/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPCDGRJHXKLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((8-bromooctyl)oxy)acetate typically involves the reaction of tert-butyl bromoacetate with 8-bromooctanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-((8-bromooctyl)oxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products:

    Nucleophilic Substitution: The major products are the substituted derivatives of this compound.

    Ester Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

    Oxidation: The major products are the oxidized derivatives of the compound.

Scientific Research Applications

Chemistry: tert-Butyl 2-((8-bromooctyl)oxy)acetate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound is investigated for its potential use in drug development. It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((8-bromooctyl)oxy)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₄H₂₇BrO₃
  • Molecular Weight : 323.28 g/mol
  • Purity : 95%
  • CAS Registry: Not explicitly provided, but structurally related to compounds in and .

Structural Features :
This compound consists of a tert-butyl ester group linked to an acetoxy moiety, which is further connected to an 8-bromooctyl chain. The bromine atom at the terminal position of the octyl chain makes it a reactive intermediate for nucleophilic substitution reactions, particularly in drug synthesis or polymer chemistry. The tert-butyl group confers steric bulk, enhancing stability and influencing conformational preferences in reactions .

Typical methods involve nucleophilic substitution under basic conditions (e.g., K₂CO₃) with high yields (76–91%) .

Comparison with Structural Analogs

Bromoalkyl Ether Derivatives

describes several bromoalkyl ethers (7b–7d) with varying chain lengths (C8–C10). Key comparisons include:

Compound Chain Length Molecular Formula Yield Key Applications
tert-Butyl 2-((8-bromooctyl)oxy)acetate C8 C₁₄H₂₇BrO₃ N/A Reactive intermediate in organic synthesis
{[(8-Bromooctyl)oxy]methyl}benzene (7b) C8 C₁₅H₂₁BrO 91% Precursor for MMP inhibitors
{[(9-Bromononyl)oxy]methyl}benzene (7c) C9 C₁₆H₂₃BrO 90% Extended alkyl chain for solubility modulation
{[(10-Bromodecyl)oxy]methyl}benzene (7d) C10 C₁₇H₂₅BrO 76% Lipid-like properties for membrane studies

Key Observations :

  • Chain Length vs. Reactivity : Longer bromoalkyl chains (e.g., C10 in 7d) reduce electrophilicity at the bromine due to increased steric hindrance, slowing SN2 reactions compared to C8 analogs .
  • Solubility: The tert-butyl group in the target compound enhances solubility in non-polar solvents compared to benzyl-substituted analogs (7b–7d) .

Ester-Functionalized Analogues

and highlight compounds with similar ester backbones but divergent substituents:

Compound Substituent Functional Group Key Spectral Data (¹H NMR)
This compound 8-Bromooctyl Ester, Bromoalkyl δ 1.52 (s, 9H, tBu), 3.82 (s, 2H, CH₂C=O)
tert-Butyl 2-(phenylamino)acetate (8) Phenylamino Amide δ 6.63–7.22 (m, 5H, Ph), 4.30 (bs, NH)
tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate Ethoxy-hydroxyethyl Ether, Hydroxyl Not provided; IR likely shows ν(OH) ~3400 cm⁻¹

Key Observations :

  • Reactivity: The bromoalkyl chain in the target compound enables alkylation or crosslinking reactions, whereas phenylamino (8) and hydroxyethoxy () derivatives are tailored for hydrogen bonding or conjugation .

Research Implications

  • Drug Development : The target compound’s bromoalkyl chain is advantageous for synthesizing protease inhibitors (e.g., MMP-7/-13) via alkylation of thiol or amine nucleophiles .
  • Material Science : Its tert-butyl group and flexible octyl chain make it suitable for designing sterically shielded polymers or surfactants .

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